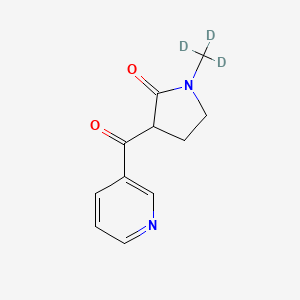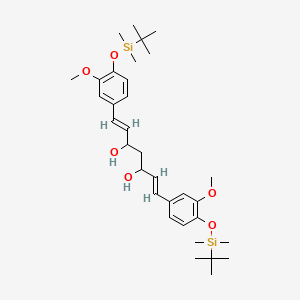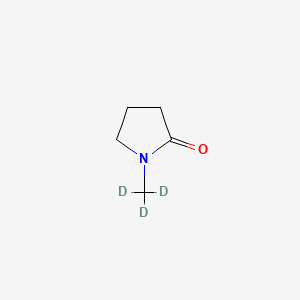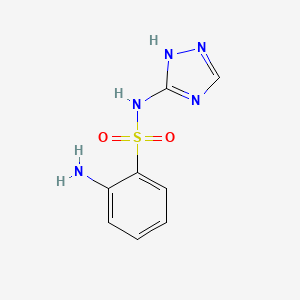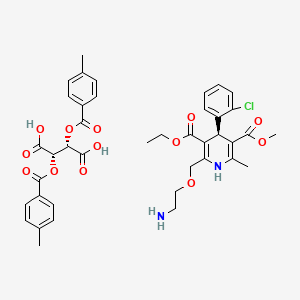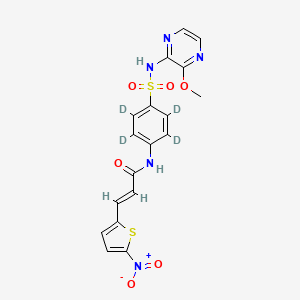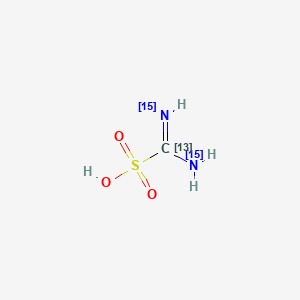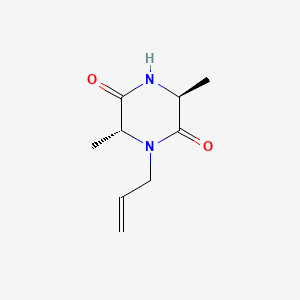
(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione, commonly known as DMPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPD is a piperazine derivative and is used as a precursor for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of DMPD is not well understood, but it is believed to act as a nucleophile and form covalent bonds with various biomolecules such as proteins and nucleic acids. This interaction may result in the modulation of various biological processes, leading to the observed biological activity.
Biochemical and Physiological Effects
DMPD has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that DMPD exhibits cytotoxic activity against various cancer cell lines. Additionally, DMPD has been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, DMPD has been found to exhibit antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPD exhibits several advantages for lab experiments. One of the significant advantages is its ease of synthesis, which allows for the rapid production of large quantities of the compound. Additionally, DMPD exhibits significant biological activity, making it a valuable tool for the development of novel compounds with potential therapeutic applications. However, one of the limitations of DMPD is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of DMPD. One of the significant future directions is the synthesis of novel compounds based on the structure of DMPD, which may exhibit enhanced biological activity. Additionally, further studies are required to elucidate the mechanism of action of DMPD and its potential applications in various fields such as drug discovery and development.
Conclusion
In conclusion, DMPD is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DMPD involves the reaction of piperazine with acryloyl chloride in the presence of a base. DMPD has found potential applications in the synthesis of novel compounds with potential biological activity. The mechanism of action of DMPD is not well understood, but it is believed to act as a nucleophile and form covalent bonds with various biomolecules. DMPD exhibits significant biochemical and physiological effects, making it a valuable tool for the development of novel compounds with potential therapeutic applications. There are several future directions for the research and development of DMPD, including the synthesis of novel compounds and further studies to elucidate its mechanism of action.
Métodos De Síntesis
The synthesis of DMPD involves the reaction of piperazine with acryloyl chloride in the presence of a base. The reaction results in the formation of DMPD as a white crystalline solid. The purity of the compound can be improved by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
DMPD has found potential applications in various fields of scientific research. One of the most significant applications of DMPD is in the synthesis of novel compounds with potential biological activity. DMPD is used as a precursor for the synthesis of various piperazine derivatives, which have been found to exhibit significant biological activity such as anticancer, antiviral, and antibacterial activity.
Propiedades
IUPAC Name |
(3S,6R)-3,6-dimethyl-1-prop-2-enylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-5-11-7(3)8(12)10-6(2)9(11)13/h4,6-7H,1,5H2,2-3H3,(H,10,12)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKWKBMCCAHXII-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(C(=O)N1)C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N([C@@H](C(=O)N1)C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

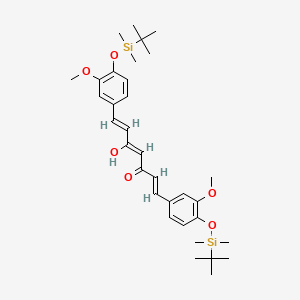
![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)
